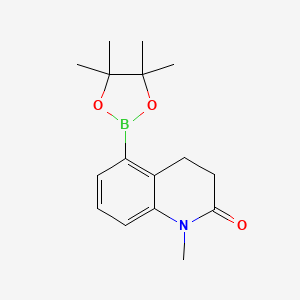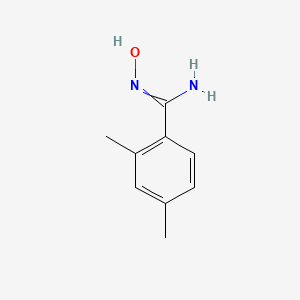
(R)-4-((Ethyl(phenyl)amino)methyl)-4,5-dihydrooxazol-2-amine
Übersicht
Beschreibung
®-4-((Ethyl(phenyl)amino)methyl)-4,5-dihydrooxazol-2-amine is a chiral compound that belongs to the class of oxazoline derivatives. These compounds are known for their diverse applications in organic synthesis, medicinal chemistry, and as chiral ligands in asymmetric catalysis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-((Ethyl(phenyl)amino)methyl)-4,5-dihydrooxazol-2-amine typically involves the reaction of an appropriate amine with an oxazoline precursor. One common method is the condensation of an ethyl(phenyl)amine with a dihydrooxazole derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of ®-4-((Ethyl(phenyl)amino)methyl)-4,5-dihydrooxazol-2-amine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for scaling up the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
®-4-((Ethyl(phenyl)amino)methyl)-4,5-dihydrooxazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazoline N-oxides.
Reduction: Reduction reactions can convert the oxazoline ring to an oxazolidine ring.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the oxazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or aryl halides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazoline N-oxides, while reduction can produce oxazolidine derivatives.
Wissenschaftliche Forschungsanwendungen
®-4-((Ethyl(phenyl)amino)methyl)-4,5-dihydrooxazol-2-amine has several applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric catalysis, aiding in the synthesis of enantiomerically pure compounds.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: The compound is used in the synthesis of fine chemicals and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of ®-4-((Ethyl(phenyl)amino)methyl)-4,5-dihydrooxazol-2-amine involves its interaction with specific molecular targets. As a chiral ligand, it can coordinate with metal centers in catalytic reactions, influencing the stereochemistry of the products. The oxazoline ring can also participate in hydrogen bonding and other non-covalent interactions, affecting its reactivity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-4-((Ethyl(phenyl)amino)methyl)-4,5-dihydrooxazol-2-amine: The enantiomer of the compound, which may have different biological activities and reactivity.
4-((Methyl(phenyl)amino)methyl)-4,5-dihydrooxazol-2-amine: A similar compound with a methyl group instead of an ethyl group.
4-((Ethyl(phenyl)amino)methyl)-4,5-dihydrothiazol-2-amine: A thiazoline derivative with similar structural features.
Uniqueness
®-4-((Ethyl(phenyl)amino)methyl)-4,5-dihydrooxazol-2-amine is unique due to its specific chiral configuration and the presence of the oxazoline ring. This configuration imparts distinct reactivity and selectivity in catalytic processes, making it valuable in asymmetric synthesis.
Eigenschaften
Molekularformel |
C12H17N3O |
|---|---|
Molekulargewicht |
219.28 g/mol |
IUPAC-Name |
(4R)-4-[(N-ethylanilino)methyl]-4,5-dihydro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C12H17N3O/c1-2-15(11-6-4-3-5-7-11)8-10-9-16-12(13)14-10/h3-7,10H,2,8-9H2,1H3,(H2,13,14)/t10-/m1/s1 |
InChI-Schlüssel |
PPONHQQJLWPUPH-SNVBAGLBSA-N |
Isomerische SMILES |
CCN(C[C@@H]1COC(=N1)N)C2=CC=CC=C2 |
Kanonische SMILES |
CCN(CC1COC(=N1)N)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-phenyl-6-(1H-pyrrol-3-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B8510152.png)


![3-(4-Bromophenyl)-2-methyl-imidazo[1,2-a]pyrimidine](/img/structure/B8510164.png)








![4-[(1-ethylcyclopentyl)amino]-2-methylsulfanylpyrimidine-5-carboxamide](/img/structure/B8510234.png)
